Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C16H24N2O4·HCl and a molecular weight of 344.838 g/mol . This compound is known for its unique structure, which includes a carbamic acid ester linked to a morpholine ring through an ethyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-propoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the propoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Carbamic acid, (4-propoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
Carbamic acid, (4-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester: This compound has a methoxy group instead of a propoxy group, leading to different chemical and biological properties.
Carbamic acid, (4-ethoxyphenyl)-, 2-(4-morpholinyl)ethyl ester: The ethoxy group in this compound also results in distinct characteristics compared to the propoxy derivative.
The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .
Properties
CAS No. |
112922-91-5 |
---|---|
Molecular Formula |
C16H25ClN2O4 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-propoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-2-10-21-15-5-3-14(4-6-15)17-16(19)22-13-9-18-7-11-20-12-8-18;/h3-6H,2,7-13H2,1H3,(H,17,19);1H |
InChI Key |
NMPJCSMQICHAIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.